

Comparative Cytotoxicity Guide: 5-Hexadecyl Methotrexate vs. Free Methotrexate

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Compound of Interest

Compound Name: 5-Hexadecyl methotrexate

CAS No.: 88887-42-7

Cat. No.: B1664181

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Executive Summary

5-Hexadecyl Methotrexate (also known as Methotrexate-gamma-hexadecyl ester) is a lipophilic derivative of the classical antifolate Methotrexate. While free MTX relies on the Reduced Folate Carrier (RFC) for cellular entry—a pathway often downregulated in resistant cancers—5-Hexadecyl MTX utilizes passive diffusion due to its lipid tail.

- Primary Advantage: Overcomes transport-mediated resistance (RFC-deficient phenotype).
- Trade-off: Slightly reduced potency in sensitive cell lines compared to free MTX due to lower affinity for Dihydrofolate Reductase (DHFR) prior to hydrolysis.
- Key Application: Targeted therapy for MTX-resistant leukemias and liposomal formulation strategies.

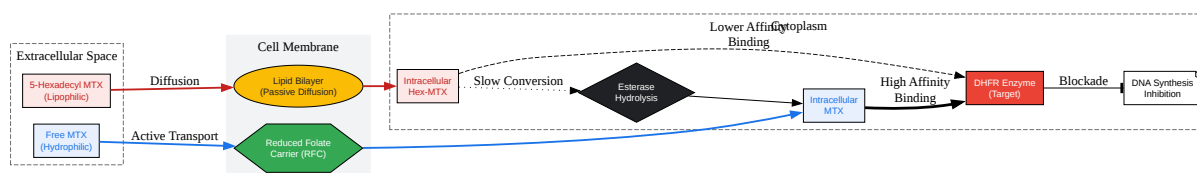
Chemical Identity & Mechanism of Action

Structural Distinction[1]

- **Free Methotrexate (MTX):** A hydrophilic dicarboxylic acid. It requires active transport (RFC) to cross the cell membrane efficiently.
- **5-Hexadecyl Methotrexate:** Modified at the gamma-carboxyl group (position 5 of the glutamate moiety) with a hexadecyl (C16) chain. This esterification significantly increases lipophilicity (LogP increase), allowing membrane intercalation and passive entry.

Mechanistic Pathway Comparison

The following diagram illustrates the divergent cellular entry and activation pathways.



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Caption: Comparative entry pathways showing RFC-dependence for Free MTX versus passive diffusion for 5-Hexadecyl MTX.

Comparative Cytotoxicity Data

The following data summarizes the Inhibitory Concentration (IC₅₀) values derived from comparative studies on human leukemic lymphoblasts (CCRF-CEM) and their resistant sub-lines.

Table 1: Cytotoxicity Profile (IC₅₀ in μM)

Cell Line	Phenotype	Free MTX (μM)	5-Hexadecyl MTX (μM)	Relative Resistance Factor*
CCRF-CEM	Wild-type (Sensitive)	0.025	0.11	~4.4x (Ester is less potent)
CEM/MTX	Transport-Deficient (Resistant)	3.0	0.44	Ester is ~7x MORE potent
KATO III	Gastric Carcinoma	~0.05	0.055	Equivalent
HT-29	Colon Adenocarcinoma	~0.40	0.40	Equivalent

Analysis of Data:

- Sensitive Cells: Free MTX is approximately 4-fold more potent than 5-hexadecyl MTX. This is attributed to the free carboxyl group's critical role in binding to the DHFR active site; esterification at the gamma-position reduces this binding affinity.
- Resistant Cells: In CEM/MTX cells (which lack functional RFC transporters), Free MTX loses efficacy (IC_{50} rises to $3.0 \mu\text{M}$). However, 5-Hexadecyl MTX retains significant activity ($0.44 \mu\text{M}$) because it bypasses the transport defect.
- Structure-Activity Relationship: Increasing the alkyl chain length ($\text{C}_4 \rightarrow \text{C}_8 \rightarrow \text{C}_{16}$) on the gamma-position correlates with increased cytotoxicity in resistant lines, confirming that lipophilicity drives the bypass mechanism [1].

Experimental Protocol: Comparative Cytotoxicity Assay

To replicate these findings, use the following standardized protocol for evaluating lipophilic antifolates.

Phase 1: Preparation of Stock Solutions

- Free MTX: Dissolve in 0.1 N NaOH or PBS (pH 7.4). Sterile filter (0.22 μm).
- 5-Hexadecyl MTX: Due to high lipophilicity, dissolve in DMSO to create a 10 mM stock. Ensure final DMSO concentration in cell culture is <0.5% to avoid solvent toxicity.
 - Critical Step: Sonicate for 5-10 minutes if solubility is poor.

Phase 2: Cell Seeding & Treatment

- Cell Lines: Use CCRF-CEM (sensitive) and CEM/MTX (resistant) in RPMI-1640 medium + 10% FBS.
- Seeding: Plate cells at

cells/mL in 96-well plates (100 μL /well).
- Incubation: Allow 24 hours for stabilization (for adherent lines like MCF-7) or treat immediately (for suspension lines like CEM).
- Drug Exposure:
 - Prepare serial dilutions (0.001 μM to 100 μM).
 - Add 100 μL of drug solution to wells (triplicate).
 - Incubate for 72 hours at 37°C, 5% CO₂.

Phase 3: Viability Quantification (MTT Assay)

- Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for 4 hours until purple formazan crystals form.
- Solubilization:
 - Centrifuge plates (if suspension cells) at 1000 rpm for 5 min. Carefully aspirate supernatant.

- Add 150 μ L DMSO to dissolve crystals.
- Read: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
- Calculation: Plot dose-response curves using non-linear regression (Sigmoidal dose-response) to determine IC50.

Synthesis & Stability Notes

- Synthesis: 5-Hexadecyl MTX is typically synthesized via direct esterification of MTX with hexadecyl alcohol using DCC/DMAP coupling, followed by purification to separate alpha- and gamma-isomers. The gamma-isomer is preferred as alpha-modification drastically reduces DHFR binding [1].
- Stability: The ester linkage is susceptible to intracellular esterases. This is advantageous; once inside the cell, hydrolysis regenerates the active free MTX species, trapping it within the cell (ion trapping) and restoring high affinity for DHFR.

References

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Sources

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